6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17-9-14(19-11-20-17)18(25)22-13-6-2-1-5-12(13)15-10-23-8-4-3-7-16(23)21-15/h1-2,5-6,9-11H,3-4,7-8H2,(H,22,25)(H,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVLBGSQCPHIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC(=O)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as hydrazone derivatives and imidazo[1,2-a]pyrimidines, are known to exhibit a wide variety of biological activities, including antimicrobial, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-hiv.
Mode of Action
It is known that hydrazone derivatives, which this compound is a part of, are formed by the replacement of the oxygen of carbonyl compounds with the –nnh2 functional group. This suggests that the compound may interact with its targets through this functional group.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways of bacteria.
Result of Action
Compounds with similar structures have been shown to exhibit excellent antibacterial activity, suggesting that this compound may also have potent antibacterial effects.
Action Environment
It is known that the synthesis of similar compounds involves refluxing in ethanol, suggesting that the compound may be stable in alcoholic environments.
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, thereby influencing its function.
Biological Activity
6-Hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide is a complex organic compound that has generated interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core with a hydroxyl group and an imidazo[1,2-a]pyridine moiety, which are common structural elements in bioactive molecules. The molecular formula of this compound is C18H20N4O2, with a molecular weight of approximately 336.38 g/mol .
Chemical Structure and Properties
The unique structure of this compound includes several functional groups that may contribute to its biological activity:
- Hydroxyl Group : Often associated with increased solubility and potential hydrogen bonding interactions.
- Pyrimidine Core : Known for various biological activities including antimicrobial and anticancer properties.
- Imidazo[1,2-a]pyridine Moiety : This heterocyclic structure is linked to various pharmacological effects.
Biological Activities
Research into the biological activities of compounds similar to this compound has revealed several promising areas:
Anticancer Activity
Recent studies have highlighted the potential of compounds with similar structures in cancer treatment. For instance, derivatives of pyrimidine have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). Some analogs demonstrated IC50 values ranging from 0.3 to 24 µM against key targets like EGFR and VGFR2 .
Antimicrobial Properties
Compounds derived from the pyrimidine scaffold have exhibited antibacterial activity against several strains of bacteria. For example, studies have reported minimum inhibitory concentrations (MIC) for certain derivatives against Staphylococcus aureus and Escherichia coli . The structural similarities between these compounds and this compound suggest that it may also possess notable antimicrobial properties.
Modulation of Inflammatory Responses
There is emerging evidence that certain imidazo[1,2-a]pyridine derivatives can act as modulators of inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of compounds related to this compound:
Scientific Research Applications
Biological Activities
Recent studies indicate that compounds related to 6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide exhibit significant biological activities:
- Anticancer Activity : Similar compounds have shown promise in targeting various cancer types. For instance, derivatives of pyrido[2,3-d]pyrimidines have been reported to inhibit kinases involved in cancer progression . The presence of the hydroxyl group may enhance its interaction with biological targets.
- Anti-inflammatory Potential : The compound's structural features suggest it may be effective against inflammatory diseases such as rheumatoid arthritis. This is supported by studies on related compounds that demonstrate inhibitory effects on inflammatory pathways .
- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains and fungi, indicating potential for development as antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the applications of similar compounds:
- Pyrido[2,3-d]pyrimidines : These compounds have been explored for their ability to inhibit specific kinases associated with cancer cell proliferation. For example, one study highlighted their effectiveness against glioblastoma and breast cancer cell lines .
- Molecular Docking Studies : Research involving molecular docking simulations has shown favorable interactions between this compound and various biological targets. These findings support further investigation into its therapeutic efficacy .
Potential Applications in Drug Discovery
Given its diverse biological activities and structural characteristics:
- Lead Compound Development : The compound's unique structure makes it a candidate for further exploration as a lead compound in drug discovery efforts targeting cancer and inflammatory diseases.
- Material Science Applications : Beyond medicinal chemistry, its properties may also lend themselves to applications in material science and organic chemistry due to its complex structure and potential reactivity .
Comparison with Similar Compounds
Compound 4 ()
- Structure: 5-(4-(Diethylamino)phenyl)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide.
- Key Features: Pyrimidine carboxamide core with a tetrahydroimidazo[1,2-a]pyridine scaffold. Substituted with a diethylamino group and a sugar-like tetrahydroxypyran moiety.
- Comparison: The hydroxy group in the target compound may confer higher polarity and solubility compared to Compound 4’s diethylamino substituent. Compound 4’s molecular weight (551 Da) is significantly higher due to the tetrahydroxypyran group, which could reduce cell permeability relative to the target compound .
Quinazoline Derivatives ()
- Examples: 7n: 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (MW: 342.1 Da). 7o: 6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (MW: 342.1 Da).
- Key Features :
- Quinazoline core substituted with imidazo[1,2-a]pyridine and aryl groups.
- Lower molecular weights (vs. the target compound’s estimated MW ~400–450 Da).
- Comparison :
Tetrahydroimidazo[1,2-a]pyridine Derivatives (–4)
- Examples: 2d: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (MW: ~550 Da). 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (MW: ~550 Da).
- Key Features: Nitrophenyl and cyano groups enhance electron-withdrawing effects. High melting points (215–245°C) due to crystallinity.
- Comparison: The target compound lacks nitro/cyano substituents, likely reducing metabolic instability compared to 2d/1l. Carboxamide functionality in the target may improve bioavailability over ester groups in 2d/1l .
Physicochemical Properties
Q & A
Q. Table 1: Key Reaction Parameters for Optimization
| Parameter | Typical Range | Example from Literature |
|---|---|---|
| Solvent | DMF, THF, Toluene | Toluene for amidation |
| Temperature | 80–120°C | 100°C for cyclization |
| Catalyst | Pd(OAc)₂, CuI | Pd catalysts for coupling |
Advanced: How can computational reaction path search methods enhance synthesis efficiency?
Answer:
Quantum chemical calculations and machine learning (ML) can predict reaction pathways and transition states, accelerating discovery:
- Reaction Path Search: Tools like Gaussian or ORCA simulate intermediates and transition states to identify low-energy pathways .
- ML-Driven Optimization: Train models on historical reaction data (e.g., yields, conditions) to recommend optimal parameters. For instance, ICReDD’s workflow integrates computation and experiment to narrow down conditions .
- Example Workflow:
- Compute thermodynamic feasibility of proposed routes.
- Validate via microfluidic screening under ML-predicted conditions.
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Answer:
Key techniques include:
- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrimidine vs. imidazole protons) .
- IR Spectroscopy: Identify functional groups (e.g., carbonyl at ~1650 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
Data Interpretation Tips:
- Compare experimental spectra with simulated data (e.g., using ACD/Labs or ChemDraw).
- Cross-reference with analogous compounds (e.g., pyrimidine-4-carboxamides) .
Advanced: What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
Answer:
Discrepancies often arise from bioavailability or metabolic stability. Methodological solutions include:
- Binding Assays: Use surface plasmon resonance (SPR) or ultrafiltration (as in albumin-binding studies ) to quantify target affinity.
- Metabolic Profiling: Conduct microsomal stability assays (e.g., liver microsomes + LC-MS) to identify metabolites affecting in vivo activity.
- Dose-Response Modeling: Apply pharmacokinetic/pharmacodynamic (PK/PD) models to reconcile in vitro IC₅₀ with in vivo efficacy .
Basic: What are best practices for ensuring purity and stability during synthesis and storage?
Answer:
- Purification: Use preparative HPLC or column chromatography (silica/C18) with mobile phases optimized via DoE .
- Stability Testing: Store samples under inert atmosphere (N₂) at –20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 1 month) .
- Analytical QC: Implement orthogonal methods (HPLC, NMR) to confirm purity ≥95% .
Advanced: How do molecular dynamics (MD) simulations predict interactions with targets like phosphodiesterases?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to model binding poses. Focus on hydrogen bonds with catalytic residues (e.g., PDE4’s glutamine pocket) .
- MD Simulations (GROMACS/NAMD): Simulate ligand-protein dynamics (≥100 ns trajectories) to assess stability and binding free energy (MM-PBSA/GBSA) .
- Validation: Cross-correlate with mutagenesis data (e.g., alanine scanning) to confirm critical interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
